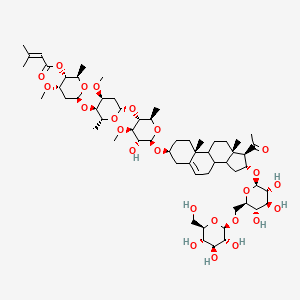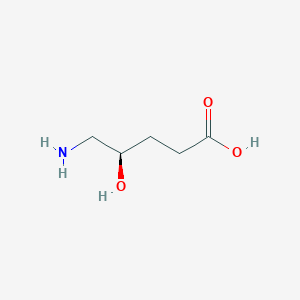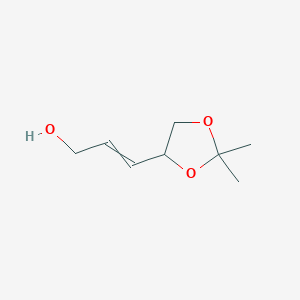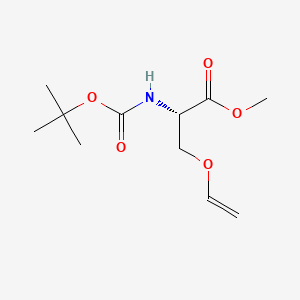
Extensumside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Extensumside C is a naturally occurring compound classified as a C21 pregnane glycoside. It is derived from the roots of the plant Myriopteron extensum. This compound is known for its sweet taste, with sweetness intensities significantly higher than that of sucrose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Extensumside C involves the extraction and isolation from the roots of Myriopteron extensum. The process includes several steps of phytochemical fractionation and the use of modern spectroscopic techniques such as infrared spectroscopy, ultraviolet spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources.
Análisis De Reacciones Químicas
Types of Reactions: Extensumside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of this compound include modified glycosides with altered sweetness intensities and other functional properties .
Aplicaciones Científicas De Investigación
Extensumside C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: this compound is used as a reference compound in the study of natural sweeteners and their structure-activity relationships.
Biology: The compound is studied for its potential effects on human sensory perception, particularly its sweet taste.
Mecanismo De Acción
Extensumside C is part of a group of compounds known as C21 pregnane glycosides. Similar compounds include Extensumside A, Extensumside E, and other glycosides isolated from Myriopteron extensum. What sets this compound apart is its unique sweetness intensity and its specific structural features, such as the number and type of monosaccharides in its sugar chain .
Comparación Con Compuestos Similares
- Extensumside A
- Extensumside E
- Other C21 pregnane glycosides from Myriopteron extensum
Propiedades
Fórmula molecular |
C59H94O24 |
|---|---|
Peso molecular |
1187.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-10,13-dimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C59H94O24/c1-25(2)18-40(62)81-51-27(4)74-41(21-36(51)70-9)82-52-28(5)75-42(22-37(52)71-10)83-53-29(6)76-57(50(69)54(53)72-11)77-31-14-16-58(7)30(19-31)12-13-32-33(58)15-17-59(8)34(32)20-35(43(59)26(3)61)78-56-49(68)47(66)45(64)39(80-56)24-73-55-48(67)46(65)44(63)38(23-60)79-55/h12,18,27-29,31-39,41-57,60,63-69H,13-17,19-24H2,1-11H3/t27-,28-,29-,31+,32?,33?,34?,35-,36+,37+,38-,39-,41+,42+,43+,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+/m1/s1 |
Clave InChI |
YYCNLHMQWCQALS-VDJCQBBXSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]9C[C@@H]([C@@H]([C@H](O9)C)OC(=O)C=C(C)C)OC |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C)OC)OC9CC(C(C(O9)C)OC(=O)C=C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)

![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)

![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)


![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)


